Methyl[(trimethylpyrimidin-2-YL)methyl]amine
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Overview
Description
Methyl[(trimethylpyrimidin-2-yl)methyl]amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrimidine ring substituted with a methyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(trimethylpyrimidin-2-yl)methyl]amine typically involves the reaction of pyrimidine derivatives with methylating agents under controlled conditions. One common method includes the use of ethyl chloroformate and carboxylic acid derivatives as starting materials . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl[(trimethylpyrimidin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
Methyl[(trimethylpyrimidin-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Methyl[(trimethylpyrimidin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(2-pyridylmethyl)amine: A compound with a similar pyridine ring structure.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine: Another compound with a triazole ring and amine group
Uniqueness
Methyl[(trimethylpyrimidin-2-yl)methyl]amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-methyl-1-(4,5,6-trimethylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-6-7(2)11-9(5-10-4)12-8(6)3/h10H,5H2,1-4H3 |
InChI Key |
IDFINOIEUYDXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)CNC)C |
Origin of Product |
United States |
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